molecular formula C16H13N3O B7638330 Quinoxaline-6-carboxylic acid o-tolylamide

Quinoxaline-6-carboxylic acid o-tolylamide

Cat. No. B7638330
M. Wt: 263.29 g/mol
InChI Key: UFLZWHHODXHXDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinoxaline-6-carboxylic acid o-tolylamide, also known as QCTA, is a heterocyclic organic compound that belongs to the quinoxaline family. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and biochemistry. QCTA is a versatile molecule that can be synthesized using different methods, and its unique properties make it a promising candidate for future research.

Mechanism of Action

The mechanism of action of Quinoxaline-6-carboxylic acid o-tolylamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Quinoxaline-6-carboxylic acid o-tolylamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activation of NF-κB, a signaling pathway involved in inflammation and immune response.
Biochemical and Physiological Effects:
Quinoxaline-6-carboxylic acid o-tolylamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that Quinoxaline-6-carboxylic acid o-tolylamide inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to exhibit antibacterial and antiviral properties. In vivo studies have shown that Quinoxaline-6-carboxylic acid o-tolylamide can reduce inflammation and oxidative stress, and improve cognitive function in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

Quinoxaline-6-carboxylic acid o-tolylamide has several advantages as a research tool, including its versatility, stability, and ease of synthesis. However, it also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Careful consideration should be given to the choice of solvent and concentration when using Quinoxaline-6-carboxylic acid o-tolylamide in laboratory experiments.

Future Directions

There are several future directions for research on Quinoxaline-6-carboxylic acid o-tolylamide. One area of interest is the development of Quinoxaline-6-carboxylic acid o-tolylamide-based materials with novel electronic and optical properties. Another area of interest is the exploration of Quinoxaline-6-carboxylic acid o-tolylamide as a potential treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of Quinoxaline-6-carboxylic acid o-tolylamide and its potential applications in various fields of science.

Synthesis Methods

There are various methods for synthesizing Quinoxaline-6-carboxylic acid o-tolylamide, including the reaction of 2-methylbenzylamine with 2,3-dichloroquinoxaline, the reaction of 2-methylbenzylamine with 2,3-dibromoquinoxaline, and the reaction of 2-methylbenzylamine with 2,3-dicyanoquinoxaline. Each of these methods has its advantages and limitations, and the choice of method depends on the desired properties of the final product.

Scientific Research Applications

Quinoxaline-6-carboxylic acid o-tolylamide has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, Quinoxaline-6-carboxylic acid o-tolylamide has been shown to exhibit antimicrobial, antiviral, and anticancer properties. It has also been studied for its potential use as an anti-inflammatory agent and for the treatment of neurological disorders. In material science, Quinoxaline-6-carboxylic acid o-tolylamide has been used as a building block for the synthesis of novel materials with unique electronic and optical properties. In biochemistry, Quinoxaline-6-carboxylic acid o-tolylamide has been studied for its potential as a fluorescent probe for the detection of metal ions and as a ligand for metal complexes.

properties

IUPAC Name

N-(2-methylphenyl)quinoxaline-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O/c1-11-4-2-3-5-13(11)19-16(20)12-6-7-14-15(10-12)18-9-8-17-14/h2-10H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFLZWHHODXHXDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC3=NC=CN=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49727618
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Quinoxaline-6-carboxylic acid o-tolylamide

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